![molecular formula C21H22N2O3 B4240080 5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4240080.png)
5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the family of pyrimidinones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. It may also interact with specific receptors in the brain that are involved in the regulation of neurotransmitters, which could potentially lead to its use as a therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also have an effect on the levels of certain neurotransmitters in the brain, which could potentially lead to its use as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be carried out in a one-pot reaction. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop as a therapeutic agent.
Future Directions
There are several future directions for the study of 5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, it could be studied for its potential use in the treatment of other diseases, such as cancer and fungal infections. Further studies could also be conducted to better understand its mechanism of action and potential interactions with other compounds. Finally, it could be studied for its potential use in the development of new drugs and therapies.
Scientific Research Applications
The potential applications of 5-acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone in scientific research are vast. It has been studied for its anti-inflammatory, antitumor, and antifungal properties. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-acetyl-6-phenyl-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)26-17-12-8-7-11-16(17)20-18(14(3)24)19(22-21(25)23-20)15-9-5-4-6-10-15/h4-13,20H,1-3H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHYAZQITZXTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-(2-isopropoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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